Azaperone vs. Haloperidol and Spiperone: Rank Order of 5-HT2A Receptor Antagonism (Kb = 16.6 nM)
In a direct competitive binding study using isolated rabbit aorta, azaperone demonstrated intermediate potency as a 5-HT2A receptor antagonist with a Kb value of 16.6 nM. This places its affinity markedly higher than haloperidol (Kb = 96.6 nM) but lower than spiperone (Kb = 0.8 nM) [1]. This rank order is crucial for understanding the drug's clinical profile, as 5-HT2A antagonism contributes to anxiolysis and mitigation of certain stress responses.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Kb) |
|---|---|
| Target Compound Data | 16.6 nM |
| Comparator Or Baseline | Spiperone: 0.8 nM; Haloperidol: 96.6 nM |
| Quantified Difference | Azaperone is 5.8-fold less potent than spiperone and 5.8-fold more potent than haloperidol. |
| Conditions | Isolated rabbit aorta rings; competitive binding assay |
Why This Matters
This receptor binding profile confirms azaperone's unique intermediate potency among butyrophenones, which influences its clinical utility for sedation without the extreme potency or side effect profile of alternatives like spiperone or haloperidol.
- [1] Cohen, M. L., & Fuller, R. W. (1984). 5-Hydroxytryptamine receptor in rabbit aorta: characterization by butyrophenone analogs. The Journal of Pharmacology and Experimental Therapeutics, 229(2). PMID: 6716262. View Source
